Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate
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Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically requires the use of protective groups to ensure selective phosphorylation and esterification. The final product is obtained by neutralizing the phosphoric acid derivative with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., HCl or NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Myristic acid and glycerophosphoric acid.
Oxidation: Glyceraldehyde or glyceric acid derivatives.
Substitution: Phosphoester derivatives.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:
Chemistry: As a model compound for studying lipid bilayers and membrane dynamics.
Biology: To mimic bacterial membranes in studies of membrane proteins and peptide-lipid interactions.
Medicine: In drug delivery systems, particularly for encapsulating hydrophobic drugs.
Industry: In the formulation of liposomes and other lipid-based delivery systems
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, thereby altering membrane properties such as fluidity and permeability. It interacts with membrane proteins and peptides, influencing their structure and function. The molecular targets include membrane-bound enzymes and receptors, and the pathways involved often relate to signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (myristic acid) and its ability to form stable anionic lipid bilayers. This makes it particularly useful for studying interactions with cationic peptides and proteins, as well as for applications requiring stable, negatively charged lipid membranes .
Properties
Molecular Formula |
C34H70NO10P |
---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
azanium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3 |
InChI Key |
XDGIUHZTOUFLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] |
Origin of Product |
United States |
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